Stereochemical Purity: (1S,5S) Enantiomer vs. Racemic Mixture (rac-(1R,5R)-Bicyclo[3.2.0]heptane-2-carboxylic acid)
The primary differential characteristic of (1S,5S)-Bicyclo[3.2.0]heptane-2-carboxylic acid is its defined, single-enantiomer form. Its direct comparator, the racemic mixture (often listed under the same CAS 2278552-38-6), is a 1:1 mixture of (1S,5S) and (1R,5R) enantiomers . While a racemate may be sufficient for some achiral applications, any interaction with a chiral environment (e.g., a biological target) will be a composite of two different interactions. The (1S,5S) enantiomer ensures 100% of the material is the desired stereoisomer, eliminating ambiguity and potential interference from the opposite enantiomer.
| Evidence Dimension | Enantiomeric Composition |
|---|---|
| Target Compound Data | 100% (1S,5S) enantiomer (within analytical limits) |
| Comparator Or Baseline | rac-(1R,5R)-Bicyclo[3.2.0]heptane-2-carboxylic acid: 1:1 mixture of (1S,5S) and (1R,5R) enantiomers |
| Quantified Difference | The target compound provides a 2-fold higher effective concentration of the desired stereoisomer for chiral applications. |
| Conditions | General chemical and biological experimentation with chiral entities. |
Why This Matters
This is a critical procurement consideration for research requiring specific stereochemical interactions, such as drug discovery or asymmetric catalysis, where the presence of the opposite enantiomer can confound results or reduce efficacy.
